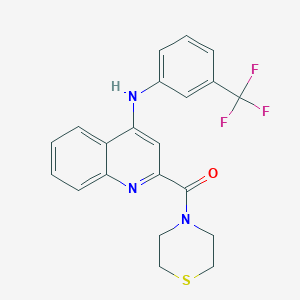

Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)methanone, also known as TMQ, is a novel quinoline-based compound that has gained significant attention in the field of medicinal chemistry. TMQ is a potent inhibitor of several enzymes and has shown promising results in various scientific research applications.

Scientific Research Applications

Anticancer Activities

Quinoline derivatives, closely related to Thiomorpholino(4-((3-(trifluoromethyl)phenyl)amino)quinolin-2-yl)methanone, have been extensively studied for their anticancer properties. For instance, the design, synthesis, and anticancer evaluation of substituted thiophene-quinoline derivatives highlighted their potent cytotoxicity against several human cancer cell lines, including liver, colon, cervical, and breast cancers (Othman et al., 2019). These derivatives were found to inhibit EGFR-TK and Topo II enzymes, suggesting their potential as targeted cancer therapies. Additionally, 2-anilino-3-aroylquinolines demonstrated significant antiproliferative activity against human cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis (Srikanth et al., 2016).

Fluorescent Properties for Biomedical Analysis

The compound 6-Methoxy-4-quinolone, derived from similar quinoline structures, exhibits strong fluorescence with a large Stokes' shift in aqueous media, making it an excellent candidate for biomedical analysis (Hirano et al., 2004). Its fluorescence intensity is stable across a wide pH range, and it remains highly stable under light and heat, indicating its potential as a fluorescent labeling reagent for detecting and analyzing biological samples.

properties

IUPAC Name |

thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)25-18-13-19(20(28)27-8-10-29-11-9-27)26-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOYTBUUEUMNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)

![[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine](/img/structure/B2597874.png)

![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2597882.png)

![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2597885.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2597888.png)

![2-(2-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2597892.png)